![molecular formula C10H7F4N B2673048 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile CAS No. 2386895-35-6](/img/structure/B2673048.png)
2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
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Description
“2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1706438-79-0 . It has a molecular weight of 217.17 . The compound is solid in physical form and is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is a solid at room temperature . It has a molecular weight of 217.17 .Scientific Research Applications
Chemical Synthesis
“2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is used as a reactant in chemical synthesis . Its unique structure allows it to participate in various reactions, contributing to the synthesis of complex molecules.
Functionalization via Lithiation
This compound can undergo lithiation, a process where a lithium atom is introduced into the molecule . This can lead to the formation of new compounds with different properties, expanding its potential applications.
Rhodium-Catalyzed Conjugate Addition Reactions
It can also be used in rhodium-catalyzed conjugate addition reactions . These reactions are useful in organic synthesis, particularly in the creation of carbon-carbon bonds.
Preparation of Inhibitors
The compound can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . This suggests potential applications in cancer research and treatment.
Chemical Derivatization
It can be used in the chemical derivatization of amino-functionalized model surfaces . This process modifies the chemical structure of a surface, altering its properties and interactions with other substances.
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
The compound can be used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts . These salts have unique properties and can be used in various chemical reactions.
properties
IUPAC Name |
2-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-4-8(10(12,13)14)5-7(2-3-15)9(6)11/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRTZVHYWRXDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile |
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